molecular formula C10H11NO3 B8678085 2-Amino-3-cyclopropoxybenzoic acid

2-Amino-3-cyclopropoxybenzoic acid

Cat. No.: B8678085
M. Wt: 193.20 g/mol
InChI Key: JJULSLBVXDPBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-cyclopropoxybenzoic acid is a benzoic acid derivative featuring a cyclopropoxy ether substituent at position 3 and an amino group at position 2. This compound is structurally distinct due to the strained cyclopropane ring, which influences its physicochemical properties and reactivity. The cyclopropoxy group may enhance metabolic stability or modulate solubility compared to other substituents, making it a candidate for medicinal chemistry optimization.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-amino-3-cyclopropyloxybenzoic acid

InChI

InChI=1S/C10H11NO3/c11-9-7(10(12)13)2-1-3-8(9)14-6-4-5-6/h1-3,6H,4-5,11H2,(H,12,13)

InChI Key

JJULSLBVXDPBFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Cyclopropoxy vs.
  • Substituent Effects: The formyl group in 2-Amino-3-formylbenzoic acid confers electrophilic reactivity, necessitating careful handling due to toxicity risks , whereas the hydroxy group in its hydrochloride salt improves aqueous solubility .

Research Findings on Functional Group Impact

  • Reactivity : Cyclopropoxy ethers are less prone to hydrolysis than ester-linked substituents, enhancing stability under physiological conditions. This property is critical for drug candidates requiring prolonged bioavailability .
  • Solubility: The hydrochloride salt of 2-Amino-3-hydroxybenzoic acid demonstrates improved solubility compared to the free acid form, a common strategy in formulation development .

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